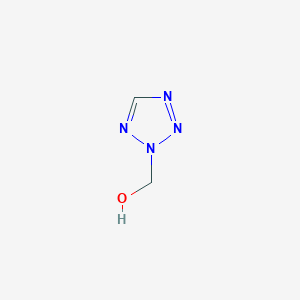
(2H-Tetrazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-Tetrazol-2-yl)methanol is a nitrogen-rich heterocyclic compound that features a tetrazole ring attached to a methanol group. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of (2H-Tetrazol-2-yl)methanol can be approached through several methods. One common synthetic route involves the reaction of alcohols or aldehydes with sodium azide and triethyl orthoformate . This method is advantageous due to its moderate conditions and high yields. Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and employing non-toxic reagents .
Chemical Reactions Analysis
(2H-Tetrazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with acidic materials and strong oxidizers to produce caustic and toxic fumes . Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids. Major products formed from these reactions include new tetrazole derivatives and other nitrogen-containing compounds .
Scientific Research Applications
(2H-Tetrazol-2-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a bioisostere for carboxylic acids, enhancing the solubility and membrane permeability of pharmaceutical compounds . It also exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities . In industry, it is used in the production of polymers, explosives, and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (2H-Tetrazol-2-yl)methanol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its ability to stabilize negative charges and facilitate receptor-ligand interactions .
Comparison with Similar Compounds
(2H-Tetrazol-2-yl)methanol can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 1H-tetrazole. While all these compounds share the tetrazole ring structure, this compound is unique due to its methanol group, which enhances its solubility and reactivity . Other similar compounds include 5-substituted tetrazoles, which exhibit different chemical and biological properties depending on the nature of the substituent .
Properties
CAS No. |
86979-30-8 |
|---|---|
Molecular Formula |
C2H4N4O |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
tetrazol-2-ylmethanol |
InChI |
InChI=1S/C2H4N4O/c7-2-6-4-1-3-5-6/h1,7H,2H2 |
InChI Key |
BAMDZMUAOHZBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















